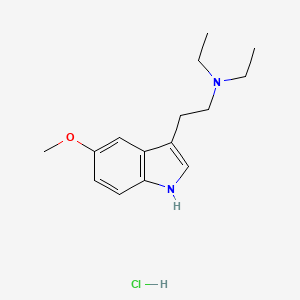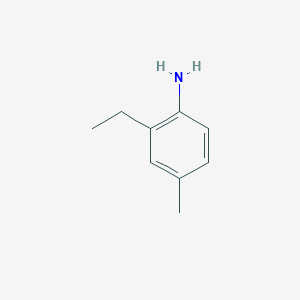![molecular formula C20H9F2N3O2 B3369760 12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 245106-24-5](/img/structure/B3369760.png)
12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Overview
Description
“12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione” belongs to the class of organic compounds known as indolocarbazoles . These are polycyclic aromatic compounds containing an indole fused to a carbazole . Indolocarbazoles, in particular indolo [2,3- a ]pyrrolo [3,4- c ]carbazole derivatives, are an important class of natural products that exhibit a wide range of biological activities .
Synthesis Analysis
There has been a plethora of synthetic approaches to this family of natural products, leading to advances in chemical methodology . The main approaches used to obtain synthetic indolo [2,3- a ]carbazoles are described in various studies . The substitution position had significant influence on the reaction yield: C6-substituted indoles generated the corresponding products in higher yields than the C5 substituted substrates .Molecular Structure Analysis
Indolocarbazoles include in their structure a planar ring system consisting of indole and carbazole elements . The class of indolocarbazoles includes five subclasses of compounds that differ in the structure of the flat aromatic ring system .Chemical Reactions Analysis
Both the electron-donating (-Me) and electron-withdrawing groups (-F, -Cl, and -Br) at the C5/C6 positions of the indole substrates reacted smoothly to provide the target products with good to excellent yields .Scientific Research Applications
Crystal Structure and Supramolecular Interactions
The crystal structure of the compound in its monohydrated form, known as arcyriaflavin A, reveals hydrogen-bonding interactions forming supramolecular layers. These layers are closely packed through π-π stacking interactions and interlayer hydrogen bonds involving solvent water molecules, indicating potential in material science and molecular engineering (Fernandes et al., 2011).
Antitumor Agent Potential
Derivatives of the compound synthesized as potential antitumor agents show cytotoxic activity against human ovarian carcinoma cells. This suggests its relevance in cancer research and drug development (Goryunova et al., 2014).
Photophysical Properties
A theoretical study of bisindolylmaleimide derivatives, including arcyriarubin A and arcyriaflavin A, indicates intramolecular charge transfer phenomena upon photoexcitation. This implies potential applications in photophysical and photochemical research (Saita et al., 2009).
Synthesis and Biological Activities
The compound is synthesized viaa novel Pd-catalyzed addition/C–H activation/cyclization sequence from 3-chloro-4-indolylmaleimides and alkynes. This efficient synthesis process opens up possibilities for the creation of compounds with a wide range of biological activities, including potential therapeutic applications (Zhang et al., 2020).
Interaction with DNA Topoisomerase
Indolocarbazole analogs, including thiscompound, exhibit varying interactions with DNA topoisomerase I. This interaction is influenced by the structural features of the molecules, highlighting its potential use in the study of DNA-topoisomerase dynamics and as a lead compound in anticancer drug development (Takenaga et al., 2002).
Novel Synthesis Approaches
Efficient synthesis techniques like Pd(II)-catalyzed direct synthesis from indoles and maleimides have been developed for derivatives of this compound. These methods provide a concise route to highly functionalized derivatives, essential for pharmaceutical research (An et al., 2016).
Cytotoxic Activities
Several studies have synthesized various derivatives of this compound and evaluated their cytotoxic activities, especially against cancer cells. This research underscores the compound's potential in developing new anticancer therapies (Caballero et al., 2003).
Mechanism of Action
Future Directions
Indolocarbazoles are under current study due to their potential as anti-cancer as well as antimicrobial drugs and the prospective number of derivatives and uses found from the basic backbone alone . The future directions in the research of this compound would likely involve further exploration of its biological activities and potential applications in medicine.
properties
IUPAC Name |
8,18-difluoro-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9F2N3O2/c21-7-3-1-5-9-11(7)13-15-16(20(27)25-19(15)26)14-12-8(22)4-2-6-10(12)24-18(14)17(13)23-9/h1-6,23-24H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDMJWFKNYERGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C3=C4C(=C5C6=C(C=CC=C6F)NC5=C3N2)C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420509 | |
| Record name | 12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
CAS RN |
245106-24-5 | |
| Record name | 12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



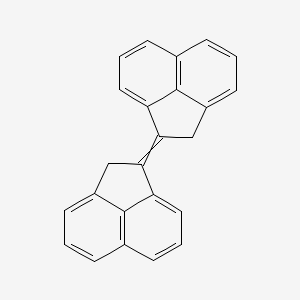
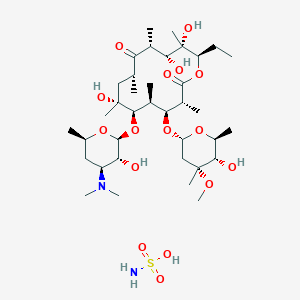
![2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B3369704.png)
![9-Butyl-6-[(4-chlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B3369712.png)



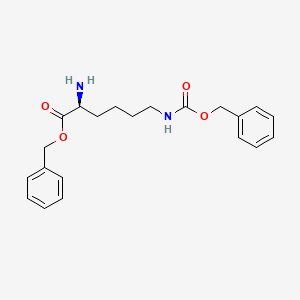
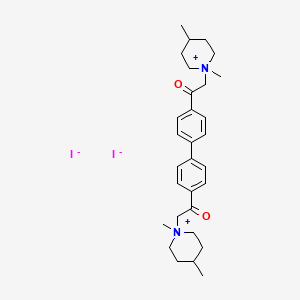
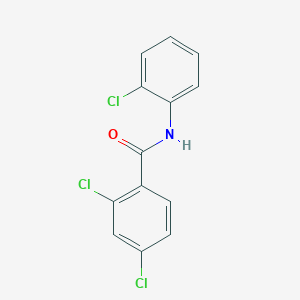
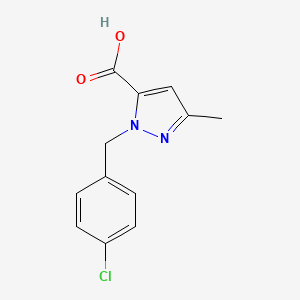
![12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B3369754.png)
